(3R)-3-amino-4-[3-(trifluoromethyl)phenyl]butanoic acid, also known by its IUPAC name, is a chiral compound with significant pharmaceutical relevance. It is primarily recognized as an impurity in the synthesis of Sitagliptin, a medication used for managing blood glucose levels in patients with type 2 diabetes. The compound features a unique structure that includes an amino group, a trifluoromethyl group, and a phenyl ring, which contribute to its biological activity and potential applications in medicinal chemistry.
The synthesis of (3R)-3-amino-4-[3-(trifluoromethyl)phenyl]butanoic acid typically involves several steps, including chiral reduction and cyclization processes. One notable method includes the chiral reduction of 3-oxo-4-(2,4,5-trifluorophenyl)butanoic acid using a ruthenium complex (Ru-(S)-BINAP) to achieve optical purity .
The synthesis process may also involve the Mitsunobu reaction to invert the stereochemical center after initial formation. The resulting compound can be purified through methods such as filtration or chromatography to isolate the desired enantiomer with high purity .
The molecular formula for (3R)-3-amino-4-[3-(trifluoromethyl)phenyl]butanoic acid is C10H10F3N O2, with a molecular weight of 233.1871 g/mol. The structural representation includes an amino group attached to a butanoic acid backbone with a trifluoromethyl-substituted phenyl ring .
The compound's SMILES notation is NC@@HCc1cc(F)c(F)cc1F, indicating its stereochemistry and arrangement of functional groups. The InChI representation provides further details about its molecular structure: InChI=1S/C10H10F3NO2/c11-7-4-9(13)8(12)2-5(7)1-6(14)3-10(15)16/h2,4,6H,1,3,14H2,(H,15,16)/t6-/m1/s1 .
(3R)-3-amino-4-[3-(trifluoromethyl)phenyl]butanoic acid can participate in various chemical reactions typical for amino acids. These include:
The trifluoromethyl group enhances the compound's lipophilicity and metabolic stability, allowing it to effectively interact with biological targets . This feature is crucial for its application in medicinal chemistry.
The mechanism of action for (3R)-3-amino-4-[3-(trifluoromethyl)phenyl]butanoic acid involves its interaction with specific molecular targets in biological systems. The amino group can form hydrogen bonds with biological macromolecules, while the trifluoromethyl group contributes to enhanced binding affinity due to increased hydrophobic interactions .
Research indicates that the structural features of this compound facilitate its role as an intermediate in synthesizing more complex pharmaceuticals like Sitagliptin . Its ability to stabilize interactions within biological systems underscores its importance in drug design.
Relevant data suggests that storage conditions should be maintained at temperatures around +5°C for optimal preservation .
(3R)-3-amino-4-[3-(trifluoromethyl)phenyl]butanoic acid is primarily utilized as:
CAS No.: 3463-92-1
CAS No.: 659-40-5
CAS No.:
CAS No.:
CAS No.: 5145-48-2
CAS No.: 25088-57-7